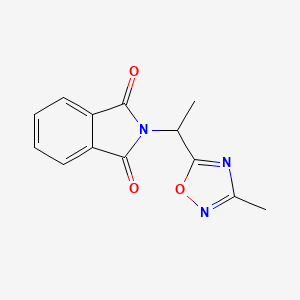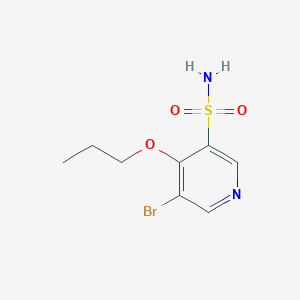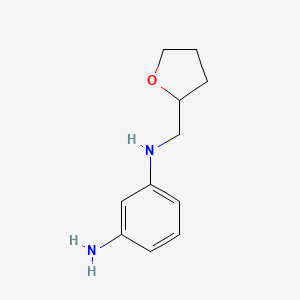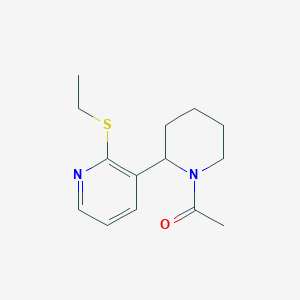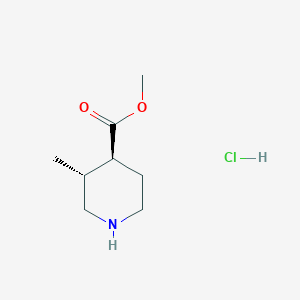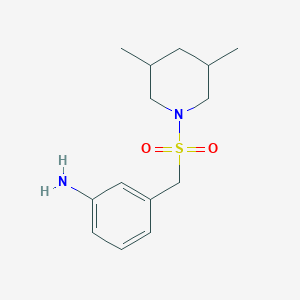![molecular formula C11H14BrN3 B11813628 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B11813628.png)
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-1H-benzo[d]imidazol-2-il)-2-metilpropan-1-amina es un compuesto que pertenece a la clase de derivados de benzimidazol. Los benzimidazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal. Este compuesto en particular presenta un átomo de bromo en la posición 5 del anillo de benzimidazol, lo que puede influir significativamente en sus propiedades químicas y actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(5-Bromo-1H-benzo[d]imidazol-2-il)-2-metilpropan-1-amina generalmente implica la ciclización de precursores adecuados. Un método común implica la reacción de 4-bromo-1,2-fenilendiamina con un aldehído o cetona adecuado en condiciones ácidas para formar el núcleo de benzimidazol. Esto va seguido de la alquilación con 2-bromo-2-metilpropano para introducir la cadena lateral de amina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, el uso de catalizadores y sistemas automatizados puede optimizar aún más el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(5-Bromo-1H-benzo[d]imidazol-2-il)-2-metilpropan-1-amina puede sufrir varias reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de amina.
Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como azida de sodio o tiourea.
Principales productos formados
Oxidación: N-óxidos del anillo de benzimidazol.
Reducción: Diversos derivados de amina.
Sustitución: Derivados de benzimidazol sustituidos con diferentes grupos funcionales que reemplazan al átomo de bromo.
Aplicaciones Científicas De Investigación
1-(5-Bromo-1H-benzo[d]imidazol-2-il)-2-metilpropan-1-amina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se explora su potencial efecto terapéutico, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción de 1-(5-Bromo-1H-benzo[d]imidazol-2-il)-2-metilpropan-1-amina implica su interacción con objetivos moleculares específicos. El átomo de bromo y el anillo de benzimidazol pueden facilitar la unión a enzimas o receptores, lo que lleva a la inhibición o modulación de su actividad. El compuesto también puede interferir con las vías celulares, afectando procesos como la división celular y la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
1H-Benzo[d]imidazol: El compuesto padre sin los sustituyentes de bromo y amina.
5-Cloro-1H-benzo[d]imidazol: Estructura similar con un átomo de cloro en lugar de bromo.
1-(5-Metil-1H-benzo[d]imidazol-2-il)-2-metilpropan-1-amina: Estructura similar con un grupo metilo en lugar de bromo.
Unicidad
1-(5-Bromo-1H-benzo[d]imidazol-2-il)-2-metilpropan-1-amina es único debido a la presencia del átomo de bromo, que puede influir significativamente en su reactividad y actividad biológica. El átomo de bromo puede mejorar la capacidad del compuesto para interactuar con objetivos moleculares, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C11H14BrN3 |
|---|---|
Peso molecular |
268.15 g/mol |
Nombre IUPAC |
1-(6-bromo-1H-benzimidazol-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H14BrN3/c1-6(2)10(13)11-14-8-4-3-7(12)5-9(8)15-11/h3-6,10H,13H2,1-2H3,(H,14,15) |
Clave InChI |
NGMMILUGFRSYMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=NC2=C(N1)C=C(C=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



